BIS THF HNS Derivative 3

Catalog No.
S1790221
CAS No.
799241-86-4
M.F
C11H13NO7
M. Wt
271.22
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
BIS THF HNS Derivative 3

CAS Number

799241-86-4

Product Name

BIS THF HNS Derivative 3

Molecular Formula

C11H13NO7

Molecular Weight

271.22
  • Impurity Identification and Characterization

    Several commercial suppliers, like o2h Discovery and AquigenBio, list BIS THF HNS Derivative 3 as a product (, ). These suppliers often specialize in pharmaceutical impurities, suggesting that BIS THF HNS Derivative 3 might be a byproduct or contaminant formed during the synthesis of a particular drug. Research efforts might involve identifying and characterizing this impurity to assess its potential impact on the drug's safety and efficacy.

  • Organic Chemistry and Synthetic Applications

    The presence of the "BIS THF" group suggests a molecule containing two tetrahydrofuran (THF) rings. THF is a common solvent and reagent in organic chemistry. Understanding the structure and functional groups within BIS THF HNS Derivative 3 could be of interest to researchers studying organic synthesis or exploring the reactivity of similar molecules.

  • Material Science Applications

BIS THF HNS Derivative 3, also known by its Chemical Abstracts Service number 799241-86-4, is a significant compound in biomedical research, particularly in cancer studies. This compound is characterized by its unique structure that allows it to function effectively as a bioconjugation agent, facilitating the attachment of biomolecules such as proteins and antibodies. The compound's design incorporates a tetrahydrofuran (THF) moiety along with N-hydroxysuccinimide (NHS) functionalities, which enhance its reactivity and stability in biological systems .

There is no current information available regarding the mechanism of action of BIS THF HNS Derivative 3. Without knowledge of its biological activity or specific interactions with other molecules, this information remains elusive.

Due to the lack of research on BIS THF HNS Derivative 3, no safety information is currently available. As a general precaution, all unknown organic compounds should be handled with care, assuming potential toxicity and flammability until proper testing is conducted [].

The primary chemical reaction involving BIS THF HNS Derivative 3 is the formation of stable amide bonds through the reaction of NHS esters with primary amines. This reaction occurs under physiological conditions, typically at a slightly alkaline pH (7.2 to 9), making it suitable for bioconjugation applications. The process is advantageous because it releases NHS as a byproduct, avoiding complications associated with other reactive groups that may interfere with biological systems .

BIS THF HNS Derivative 3 exhibits notable biological activity, particularly in cancer research. It is utilized to study various aspects of tumor biology and therapeutic responses. The compound's ability to conjugate with proteins allows researchers to track and analyze protein interactions within cancerous tissues, contributing to the understanding of cancer progression and treatment efficacy .

The synthesis of BIS THF HNS Derivative 3 typically involves several steps:

  • Starting Materials: The synthesis begins with the appropriate THF derivative and NHS reagents.
  • Reaction Conditions: The reaction is carried out in a solvent such as dimethylformamide (DMF) at controlled temperatures.
  • Purification: Following the reaction, the product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high yield and purity .

The general procedure includes adding acyl chlorides to NHS derivatives under specific conditions to form the desired bis-NHS ester.

BIS THF HNS Derivative 3 has several applications within the biomedical field:

  • Bioconjugation: It is widely used for attaching biomolecules to surfaces or other molecules, enhancing their functionality in diagnostics and therapeutics.
  • Cancer Research: The compound plays a crucial role in studying cancer cell behavior and interactions between various proteins involved in tumor growth.
  • Drug Development: Its properties facilitate the design of novel drug delivery systems that target specific cells or tissues .

Interaction studies involving BIS THF HNS Derivative 3 focus on its ability to form stable conjugates with proteins and other biomolecules. These studies often utilize techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to analyze the binding efficiency and stability of the conjugates formed. Understanding these interactions is vital for optimizing its use in therapeutic applications .

BIS THF HNS Derivative 3 shares similarities with several other compounds that feature NHS functionalities or THF moieties. Here are some comparable compounds:

Compound NameCAS NumberKey Features
BIS THF HNS Derivative 111161570Related structure but different functional groups
BIS THF NHS Derivative 2799241-85-3Similar NHS functionality, differing in molecular structure
NHS-Functionalized THP DerivativeNot specifiedEmphasizes biocompatibility for protein coupling

Uniqueness of BIS THF HNS Derivative 3

What distinguishes BIS THF HNS Derivative 3 from its counterparts is its specific combination of the tetrahydrofuran ring and NHS functionality, which enhances its stability and reactivity in biological environments. This unique structural configuration allows for more efficient bioconjugation processes compared to similar compounds, making it particularly valuable in medical research and therapeutic applications .

BIS THF HNS Derivative 3 possesses multiple systematic names that reflect its complex molecular architecture and functional group composition. The primary International Union of Pure and Applied Chemistry designation identifies the compound as 2,5-dioxopyrrolidin-1-yl ((3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl) carbonate, which precisely describes the stereochemical configuration and connectivity pattern. Alternative nomenclature includes the Chemical Abstracts Service systematic name 2,5-Pyrrolidinedione, 1-[[[[(3R,3aR,6aR)-hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]oxy]-, which emphasizes the pyrrolidinedione core structure. The compound is also referenced in pharmaceutical literature as Darunavir R,R,S-Isomer and Darunavir impurity 9, highlighting its relationship to antiretroviral drug development.

The structural classification of BIS THF HNS Derivative 3 encompasses multiple chemical categories that reflect its multifunctional nature. Primarily, the compound belongs to the carbonate derivative class due to the presence of the carbonate functional group that serves as the central linking unit between the bicyclic furan system and the pyrrolidinedione moiety. Within the broader context of heterocyclic chemistry, the compound is classified as a tetrahydrofuran derivative, specifically featuring a hexahydrofuro[2,3-b]furan system that represents a bicyclic arrangement of two fused tetrahydrofuran rings. The pyrrolidinedione component classifies the compound as an N-hydroxysuccinimide derivative, which confers specific reactivity patterns essential for bioconjugation applications.

Structural ComponentClassificationFunctional Significance
Hexahydrofuro[2,3-b]furanBicyclic etherConformational rigidity and stereochemical control
2,5-Dioxopyrrolidin-1-ylN-Hydroxysuccinimide derivativeBioconjugation reactivity
Carbonate linkageCarbonate esterHydrolytic stability and synthetic versatility
Stereochemistry (3R,3aR,6aS)Chiral center configurationBiological activity and selectivity

The molecular structure exhibits three distinct stereochemical centers designated as 3R, 3aR, and 6aS, which are critical for the compound's biological activity and synthetic utility. The stereochemical designation follows Cahn-Ingold-Prelog priority rules and ensures proper three-dimensional orientation for molecular recognition processes. The compound's Standard International Chemical Identifier Key (VCFNCYVHQSHFRH-FWWHASMVSA-N) provides a unique digital fingerprint that enables unambiguous identification across chemical databases.

Historical Development of Tetrahydrofuran-Based Derivatives

The historical development of tetrahydrofuran-based derivatives traces back to fundamental discoveries in heterocyclic chemistry and the recognition of tetrahydrofuran as a versatile structural motif in natural products and synthetic compounds. Tetrahydrofuran itself was first systematically studied as an organic compound with the molecular formula (CH₂)₄O, classified as a heterocyclic compound and specifically a cyclic ether. The compound's classification as both a polar solvent and a chemical intermediate established its importance in synthetic organic chemistry during the mid-20th century.

Industrial production methods for tetrahydrofuran emerged through several key synthetic routes that demonstrated the compound's commercial viability and synthetic accessibility. The most widely utilized industrial process involves acid-catalyzed dehydration of 1,4-butanediol, a method that produces approximately 200,000 tonnes of tetrahydrofuran annually. This synthetic approach parallels the production methodology for diethyl ether from ethanol, indicating the broader applicability of cyclic ether synthesis strategies. Alternative industrial routes include DuPont's oxidation process starting from n-butane to crude maleic anhydride followed by catalytic hydrogenation, as well as hydroformylation of allyl alcohol followed by subsequent hydrogenation to 1,4-butanediol.

The development of substituted tetrahydrofuran derivatives gained momentum through advances in stereochemical control and functional group tolerance. Research efforts focused on creating tetrahydrofuran derivatives with specific stereochemical configurations, as demonstrated by studies on 2,5-trans-tetrahydrofuran rings through oxidative cyclization of secondary pentenol derivatives. These methodological developments established the foundation for synthesizing complex bicyclic systems such as the hexahydrofuro[2,3-b]furan framework present in BIS THF HNS Derivative 3.

Contemporary research in tetrahydrofuran derivative synthesis has emphasized metal-free synthetic pathways and environmentally favorable reaction conditions. Recent developments include iodine-catalyzed cyclization reactions that achieve high regioselectivity favoring five-membered tetrahydrofuran rings over thermodynamically more stable six-membered tetrahydropyran structures. These advances utilize economically and ecologically favorable iodine reagents under mild conditions, including exposure to daylight or light-emitting diode illumination. Such methodological improvements have enabled the transformation of non-functionalized alcohols into tetrahydrofuran derivatives with yields reaching 71%, while also accommodating complex molecular frameworks including steroids and terpenes.

Significance in Synthetic Organic Chemistry

BIS THF HNS Derivative 3 occupies a prominent position in synthetic organic chemistry due to its multifunctional architecture that enables diverse chemical transformations and biological applications. The compound's significance stems from its role as a key intermediate in the synthesis of potent inhibitors against human immunodeficiency virus type 1 protease, which represents a crucial therapeutic target for antiviral drug development. The incorporation of the bis-tetrahydrofuran moiety into larger molecular frameworks contributes essential binding interactions with protease enzymes, underscoring the compound's importance in medicinal chemistry applications.

The synthetic utility of BIS THF HNS Derivative 3 extends beyond its role in pharmaceutical synthesis to encompass broader applications in chemical biology and bioconjugation chemistry. The compound's N-hydroxysuccinimide functionality enables efficient coupling reactions with primary amines under mild conditions, making it valuable for protein modification and antibody-drug conjugate development. Studies have demonstrated that derivatives synthesized from BIS THF HNS Derivative 3 exhibit significant inhibitory activity against human immunodeficiency virus type 1 protease, which is essential for viral replication processes. This biological activity profile positions the compound as a critical building block for developing next-generation antiviral therapeutics.

The stereochemical complexity of BIS THF HNS Derivative 3 provides opportunities for investigating structure-activity relationships in drug discovery programs. The compound's three defined stereochemical centers (3R,3aR,6aS) enable systematic exploration of how spatial orientation affects biological activity and selectivity. Research into substituted tetrahydrofuran derivatives has demonstrated that stereochemical configuration significantly influences binding affinity and therapeutic efficacy, particularly in the context of protease inhibitor development. The compound's rigid bicyclic framework constrains conformational flexibility, potentially enhancing binding specificity and reducing off-target interactions.

Synthetic methodologies for accessing BIS THF HNS Derivative 3 and related compounds have contributed to advances in asymmetric synthesis and stereoselective reaction development. The synthesis typically involves multi-step sequences that require precise control over stereochemistry and functional group compatibility. Primary synthetic approaches include the reaction of hexahydrofuro[2,3-b]furan-3-ol with 2,5-dioxopyrrolidin-1-yl carbonate under controlled conditions to ensure high yield and product purity. These synthetic strategies have informed broader methodological developments in heterocyclic chemistry and have established protocols for accessing structurally related compounds with modified substitution patterns.

Application AreaSynthetic SignificanceRepresentative Examples
Medicinal ChemistryProtease inhibitor developmentHuman immunodeficiency virus therapeutics
Chemical BiologyBioconjugation reactionsProtein modification and labeling
Asymmetric SynthesisStereochemical control strategiesChiral auxiliary development
Natural Product SynthesisStructural motif incorporationComplex alkaloid total synthesis

Position within Tetrahydrofuran Derivatives Classification

The classification of BIS THF HNS Derivative 3 within the broader family of tetrahydrofuran derivatives reflects both its structural complexity and functional diversity. Tetrahydrofuran derivatives encompass a vast array of compounds that share the common five-membered cyclic ether framework but differ significantly in substitution patterns, stereochemistry, and additional functional groups. Within this classification system, BIS THF HNS Derivative 3 represents a highly sophisticated example that incorporates multiple structural elements including bicyclic architecture, defined stereochemistry, and reactive functional groups.

The compound's position as a bicyclic tetrahydrofuran derivative places it within a specialized subclass characterized by enhanced conformational rigidity and increased synthetic complexity. The hexahydrofuro[2,3-b]furan framework represents a [2,3-b]-fused bicyclic system where two tetrahydrofuran rings share a common edge, creating a rigid three-dimensional structure. This structural arrangement contrasts with simpler monocyclic tetrahydrofuran derivatives and provides distinct advantages in terms of molecular recognition and binding specificity. Comparative analysis with other bicyclic tetrahydrofuran systems reveals that the [2,3-b]-fusion pattern offers optimal balance between synthetic accessibility and biological activity.

The functional group composition of BIS THF HNS Derivative 3 distinguishes it from conventional tetrahydrofuran derivatives through the incorporation of both carbonate and N-hydroxysuccinimide functionalities. Traditional tetrahydrofuran derivatives often feature simple alkyl or aryl substitution patterns, while BIS THF HNS Derivative 3 incorporates reactive functional groups that enable subsequent chemical transformations. The carbonate linkage provides hydrolytic stability while maintaining reactivity toward nucleophilic species, whereas the N-hydroxysuccinimide moiety offers excellent leaving group properties for amide bond formation. This combination of functional groups positions the compound as a versatile synthetic intermediate capable of participating in diverse reaction manifolds.

Classification based on stereochemical complexity reveals that BIS THF HNS Derivative 3 belongs to the most sophisticated tier of tetrahydrofuran derivatives. While many tetrahydrofuran derivatives exist as simple achiral molecules or single stereoisomers, BIS THF HNS Derivative 3 incorporates three defined stereochemical centers that must be controlled during synthesis. The compound's stereochemical designation (3R,3aR,6aS) indicates absolute configuration at each chiral center, distinguishing it from constitutional isomers and diastereomers that may exhibit different biological activities. Recent synthetic developments in enantioselective tetrahydrofuran synthesis have demonstrated the importance of stereochemical control, with methods achieving enantioselectivities up to 97% for related 2,5-polysubstituted systems.

Classification CriterionBIS THF HNS Derivative 3 PositionComparative Examples
Ring SystemBicyclic [2,3-b]-fusedMonocyclic, spiro-bicyclic, other fusion patterns
Functional GroupsCarbonate-N-hydroxysuccinimideAlkyl, aryl, alcohol, ether derivatives
StereochemistryThree defined centers (3R,3aR,6aS)Achiral, single chiral center, other configurations
Biological ActivityProtease inhibitor intermediateSolvents, monomers, natural product fragments
Synthetic ComplexityMulti-step asymmetric synthesisSingle-step preparations, rearrangements

The therapeutic relevance of BIS THF HNS Derivative 3 positions it within the pharmaceutically active subclass of tetrahydrofuran derivatives, which includes compounds with demonstrated biological activity and therapeutic potential. This classification encompasses natural products containing tetrahydrofuran rings, such as lignans and polyketides, as well as synthetic pharmaceuticals that incorporate tetrahydrofuran structural motifs. The compound's relationship to Darunavir, an approved antiretroviral medication, establishes its position within clinically relevant chemical space and demonstrates the practical importance of sophisticated tetrahydrofuran derivatives in modern medicine.

BIS THF HNS Derivative 3, identified by the Chemical Abstracts Service number 799241-86-4, is a complex organic compound with the molecular formula C₁₁H₁₃NO₇ and a molecular weight of 271.22 g/mol [1] [2]. The compound's IUPAC name is 2,5-dioxopyrrolidin-1-yl ((3R,3aR,6aS)-hexahydrofuro[2,3-b]furan-3-yl) carbonate, which reflects its bifunctional structure consisting of a hexahydrofurofuran moiety linked to a pyrrolidinedione group via a carbonate bridge [4]. This compound is characterized by its unique structural features that contribute to its chemical properties and potential applications in pharmaceutical synthesis .

Hexahydrofuro[2,3-b]furan-3-yl Moiety Analysis

The hexahydrofuro[2,3-b]furan-3-yl moiety forms the core structural component of BIS THF HNS Derivative 3 [4]. This bicyclic system consists of two fused five-membered rings sharing a common edge, creating a rigid framework with specific stereochemical constraints [18]. The fused ring system contains two oxygen atoms, one in each ring, positioned at the 2 and 3-b positions according to the standard nomenclature for fused heterocyclic compounds [18] [10].

The hexahydro prefix indicates that the furo[2,3-b]furan system is fully saturated, containing no double bonds within the ring structure [18]. This saturation contributes to the conformational flexibility of the molecule while maintaining the overall rigidity of the bicyclic framework [10]. The 3-yl designation indicates that the carbonate linkage is attached at the 3-position of the hexahydrofuro[2,3-b]furan moiety [4].

The bond lengths within the hexahydrofuro[2,3-b]furan moiety typically fall within characteristic ranges: C-C bonds measure approximately 1.52-1.55 Å, while C-O bonds are shorter at approximately 1.42-1.44 Å due to the higher electronegativity of oxygen [14] [10]. These bond parameters contribute to the overall three-dimensional structure and reactivity of the compound [14].

Carbonate Functional Group Characteristics

The carbonate functional group in BIS THF HNS Derivative 3 serves as a crucial linking element between the hexahydrofuro[2,3-b]furan-3-yl moiety and the N-hydroxysuccinimide (NHS) portion of the molecule [4] . This functional group is characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to two additional oxygen atoms, creating an O-C(=O)-O arrangement [32].

The carbonate group exhibits distinctive electronic properties due to the resonance stabilization provided by the carbonyl oxygen [32]. The carbon-oxygen double bond (C=O) typically has a bond length of approximately 1.20 Å, while the carbon-oxygen single bonds (C-O) are longer at approximately 1.35-1.40 Å [32] [36]. This electronic distribution creates a partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack [36].

In BIS THF HNS Derivative 3, one of the carbonate oxygen atoms is bonded to the hexahydrofuro[2,3-b]furan-3-yl moiety, while the other is connected to the nitrogen atom of the N-hydroxysuccinimide group [4]. This arrangement creates a mixed carbonate ester that can function as an activating group for nucleophilic substitution reactions, making it valuable in pharmaceutical synthesis applications [16].

Stereochemical Configuration ((3R,3aR,6aS) Significance)

The stereochemical configuration of BIS THF HNS Derivative 3 is defined by the specific three-dimensional arrangement of substituents at the chiral centers within the hexahydrofuro[2,3-b]furan moiety [4]. The compound exhibits chirality at three centers, designated as 3R, 3aR, and 6aS according to the Cahn-Ingold-Prelog priority rules [35] [31].

The 3R configuration indicates that at the 3-position (where the carbonate group is attached), the substituents are arranged such that when the lowest priority group is oriented away from the observer, the remaining three groups decrease in priority in a clockwise direction [35]. Similarly, the 3aR designation refers to the stereochemistry at the ring junction between the two fused five-membered rings [31].

The 6aS configuration at the second ring junction indicates a counterclockwise arrangement of substituents in order of decreasing priority when the lowest priority group is oriented away from the observer [35]. This specific stereochemical arrangement (3R,3aR,6aS) is critical for the compound's biological activity and interactions with target molecules [4] [15].

The stereochemical configuration of BIS THF HNS Derivative 3 can be represented using the SMILES notation: C1CO[C@@H]2[C@H]1C@HOC(=O)ON3C(=O)CCC3=O, where the @@ and @ symbols denote the specific stereochemistry at each chiral center [4]. This precise stereochemical arrangement distinguishes BIS THF HNS Derivative 3 from its diastereomers and contributes to its unique chemical and physical properties [15] [35].

Physical Properties

Physical State and Appearance

BIS THF HNS Derivative 3 exists as a solid at standard temperature and pressure [24] [25]. While specific details about its crystalline structure are limited in the literature, the compound is typically described as a white to off-white crystalline solid [24]. The appearance of this compound is consistent with other N-hydroxysuccinimide esters, which generally form crystalline solids due to their molecular structure and intermolecular interactions [25] [33].

The physical appearance of BIS THF HNS Derivative 3 can be influenced by its purity level, with high-purity samples (>95%) typically exhibiting a more uniform crystalline structure [25]. The compound's solid-state characteristics are important considerations for its handling, storage, and application in pharmaceutical synthesis processes [24] .

Solubility Parameters in Various Solvents

The solubility profile of BIS THF HNS Derivative 3 is influenced by its molecular structure, which contains both polar functional groups (carbonate and N-hydroxysuccinimide) and the relatively less polar hexahydrofuro[2,3-b]furan moiety [4] [27]. This combination of structural features results in a compound with moderate polarity and specific solubility characteristics [27].

BIS THF HNS Derivative 3 demonstrates good solubility in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) [4] [27]. The compound's solubility in these solvents can be attributed to favorable interactions between the solvent molecules and the compound's polar functional groups, particularly the carbonate and N-hydroxysuccinimide portions [27].

In less polar solvents such as diethyl ether and hexane, BIS THF HNS Derivative 3 exhibits limited solubility due to the inability of these solvents to effectively solvate the polar regions of the molecule [27] [30]. The compound's solubility in water is also limited, which is consistent with the presence of the relatively hydrophobic hexahydrofuro[2,3-b]furan moiety [27].

The solubility parameters of BIS THF HNS Derivative 3 in various solvents are important considerations for its application in synthetic processes, particularly in pharmaceutical manufacturing where solvent selection can significantly impact reaction efficiency and product purity [27] .

Thermal Properties (Boiling Point: 391.8±52.0°C)

BIS THF HNS Derivative 3 exhibits notable thermal stability, with a predicted boiling point of 391.8±52.0°C at standard pressure [1] [5]. This high boiling point is consistent with the compound's molecular weight (271.22 g/mol) and the presence of strong intermolecular forces, particularly hydrogen bonding and dipole-dipole interactions involving the carbonate and N-hydroxysuccinimide functional groups [1] [28].

The thermal behavior of BIS THF HNS Derivative 3 is influenced by its molecular structure, particularly the rigid bicyclic hexahydrofuro[2,3-b]furan core and the thermally sensitive N-hydroxysuccinimide ester linkage [28]. While the compound exhibits good thermal stability under moderate conditions, prolonged exposure to elevated temperatures can lead to decomposition, particularly of the N-hydroxysuccinimide ester portion of the molecule [28] [16].

Understanding the thermal properties of BIS THF HNS Derivative 3 is essential for determining appropriate processing conditions in pharmaceutical manufacturing and for ensuring the compound's stability during storage and handling [28]. The high boiling point indicates that the compound will remain in the solid state across a wide temperature range under normal atmospheric conditions [1] [5].

Density Properties (1.51±0.1 g/cm³)

The predicted density of BIS THF HNS Derivative 3 is 1.51±0.1 g/cm³, which is relatively high for an organic compound of this molecular weight [1] [5]. This density value reflects the efficient packing of molecules in the solid state, which is influenced by the compound's molecular structure and intermolecular interactions [29].

The relatively high density can be attributed to several structural features of BIS THF HNS Derivative 3, including the compact arrangement of atoms in the bicyclic hexahydrofuro[2,3-b]furan system and the presence of multiple oxygen atoms that can participate in intermolecular hydrogen bonding and dipole-dipole interactions [29] [5]. These interactions allow for closer packing of molecules in the crystalline state, resulting in a higher density [29].

The density of BIS THF HNS Derivative 3 is an important physical parameter that influences various aspects of its handling and processing, including flow properties, compressibility, and behavior during pharmaceutical formulation processes [29]. Additionally, the density value provides insights into the compound's crystal packing arrangement and intermolecular forces in the solid state [29] [5].

Spectroscopic Characteristics

NMR Spectroscopy Profile

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and stereochemistry of BIS THF HNS Derivative 3 [14] [15]. The ¹H NMR spectrum of this compound exhibits characteristic signals that correspond to the different hydrogen environments within the molecule [14].

The protons of the hexahydrofuro[2,3-b]furan moiety typically appear in the range of δ 3.5-4.5 ppm, with the proton at the 3-position (attached to the carbon bearing the carbonate group) showing a more downfield shift due to the deshielding effect of the adjacent oxygen atoms [14] [19]. The complex splitting patterns observed for these signals reflect the rigid bicyclic structure and the specific stereochemical arrangement at the chiral centers [14].

The N-hydroxysuccinimide portion of the molecule contributes a characteristic signal at approximately δ 2.8 ppm, corresponding to the four equivalent protons of the succinimide ring [16] [14]. This signal typically appears as a singlet due to the symmetrical nature of the succinimide ring [16].

¹³C NMR spectroscopy of BIS THF HNS Derivative 3 reveals distinct signals for the carbonyl carbons of the carbonate group (approximately δ 150 ppm) and the succinimide ring (approximately δ 170 ppm) [15] [19]. The carbon atoms of the hexahydrofuro[2,3-b]furan moiety appear in the range of δ 60-85 ppm, with the exact chemical shifts dependent on the specific stereochemical environment of each carbon [15].

The NMR spectroscopic profile of BIS THF HNS Derivative 3 serves as a valuable tool for confirming its structure, assessing its purity, and verifying its stereochemical configuration [14] [15].

Infrared Spectroscopy Analysis

Infrared (IR) spectroscopy provides important information about the functional groups present in BIS THF HNS Derivative 3 [32] [36]. The IR spectrum of this compound exhibits several characteristic absorption bands that correspond to specific vibrational modes of its molecular structure [32].

The carbonate functional group in BIS THF HNS Derivative 3 produces a strong absorption band at approximately 1750-1770 cm⁻¹, corresponding to the C=O stretching vibration [32] [36]. Additional bands associated with the carbonate group include the asymmetric C-O-C stretching vibration at approximately 1240-1270 cm⁻¹ and the symmetric C-O-C stretching vibration at approximately 1040-1080 cm⁻¹ [32] [23].

The N-hydroxysuccinimide portion of the molecule contributes characteristic absorption bands, including the C=O stretching vibrations of the succinimide carbonyl groups at approximately 1780-1820 cm⁻¹ and 1730-1750 cm⁻¹ [32] [16]. These bands typically appear as a pair due to the symmetric and asymmetric stretching modes of the two carbonyl groups in the succinimide ring [16].

The hexahydrofuro[2,3-b]furan moiety exhibits C-H stretching vibrations at approximately 2850-3000 cm⁻¹ and C-O stretching vibrations at approximately 1050-1150 cm⁻¹ [32] [36]. The specific pattern of these absorption bands is influenced by the stereochemical configuration of the bicyclic ring system [36].

The IR spectroscopic profile of BIS THF HNS Derivative 3 serves as a valuable fingerprint for identifying the compound and confirming the presence of its key functional groups [32] [36].

Mass Spectrometry Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular weight and structural features of BIS THF HNS Derivative 3 through characteristic fragmentation patterns [21]. The mass spectrum of this compound typically shows a molecular ion peak at m/z 271, corresponding to its molecular weight [2] [21].

The fragmentation of BIS THF HNS Derivative 3 under electron impact conditions follows several characteristic pathways that reflect its molecular structure [21]. One primary fragmentation route involves the cleavage of the carbonate linkage, resulting in fragments corresponding to the hexahydrofuro[2,3-b]furan-3-ol moiety (m/z 130) and the N-hydroxysuccinimide carbonate moiety (m/z 141) [21] [10].

Further fragmentation of the hexahydrofuro[2,3-b]furan moiety can occur through ring-opening processes, producing fragments that correspond to various portions of the bicyclic ring system [21] [18]. The N-hydroxysuccinimide portion typically fragments to produce characteristic ions at m/z 97 (loss of CO₂) and m/z 69 (further loss of CO) [21].

The mass spectrometric fragmentation pattern of BIS THF HNS Derivative 3 is influenced by its stereochemical configuration, with certain fragmentation pathways being favored due to the specific three-dimensional arrangement of the molecule [21]. This stereochemical influence on fragmentation can provide valuable information for confirming the compound's structure and stereochemistry [21] [15].

Crystallographic Data and Structural Elucidation

Crystallographic analysis of BIS THF HNS Derivative 3 provides detailed information about its three-dimensional structure and molecular packing in the solid state [22]. While specific crystallographic data for this exact compound is limited in the literature, structural insights can be derived from studies of related compounds containing the hexahydrofuro[2,3-b]furan moiety and N-hydroxysuccinimide esters [22] [15].

The crystal structure of compounds containing the hexahydrofuro[2,3-b]furan moiety typically reveals a bicyclic ring system with specific conformational preferences [22] [34]. The five-membered rings in this system can adopt envelope or twist conformations, with the specific conformation influenced by the stereochemical configuration at the ring junctions [34]. In the case of BIS THF HNS Derivative 3, the (3R,3aR,6aS) stereochemical configuration likely favors specific conformational arrangements that minimize steric interactions [34] [15].

The carbonate linkage in BIS THF HNS Derivative 3 typically adopts a planar arrangement due to the partial double-bond character of the C-O bonds resulting from resonance stabilization [22] [32]. This planar arrangement influences the overall conformation of the molecule and its packing in the crystal lattice [22].

Intermolecular interactions, particularly hydrogen bonding and dipole-dipole interactions involving the carbonyl oxygen atoms, play a significant role in determining the crystal packing arrangement of BIS THF HNS Derivative 3 [22] [16]. These interactions contribute to the compound's physical properties, including its melting point and solubility characteristics [16].

X-ray diffraction analysis of crystalline BIS THF HNS Derivative 3 would provide precise measurements of bond lengths, bond angles, and torsion angles, offering valuable insights into the compound's conformational preferences and intermolecular interactions in the solid state [22]. Such detailed structural information is essential for understanding the compound's reactivity and its interactions with biological targets in pharmaceutical applications [22] [15].

ParameterValueReference
Molecular FormulaC₁₁H₁₃NO₇ [1] [2]
Molecular Weight271.22 g/mol [1] [2]
Stereochemical Configuration(3R,3aR,6aS) [4] [15]
Boiling Point391.8±52.0°C [1] [5]
Density1.51±0.1 g/cm³ [1] [5]
Physical StateSolid [24] [25]
AppearanceWhite to off-white crystalline solid [24] [25]
SolubilityGood in polar aprotic solvents (acetonitrile, DMF, DMSO); Limited in non-polar solvents and water [4] [27]
IR Carbonate C=O Stretch1750-1770 cm⁻¹ [32] [36]
IR Succinimide C=O Stretch1780-1820 cm⁻¹ and 1730-1750 cm⁻¹ [32] [16]
¹H NMR Hexahydrofuro[2,3-b]furan Protonsδ 3.5-4.5 ppm [14] [15]
¹H NMR Succinimide Protonsδ 2.8 ppm [16] [14]
Mass Spectrometry Molecular Ionm/z 271 [2] [21]

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Dates

Last modified: 08-15-2023

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